molecular formula C12H13N B8688412 Benzonitrile, 4-(4-pentenyl)- CAS No. 95063-00-6

Benzonitrile, 4-(4-pentenyl)-

Cat. No.: B8688412
CAS No.: 95063-00-6
M. Wt: 171.24 g/mol
InChI Key: JZKVGEZTJDWQJP-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(4-pentenyl)-, is a benzonitrile derivative featuring a 4-pentenyl substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with an unsaturated alkenyl chain, which influences its physicochemical properties and reactivity. Below, we compare this compound with benzonitrile derivatives bearing alkyl, aryl, heterocyclic, and functionalized substituents.

Properties

CAS No.

95063-00-6

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-pent-4-enylbenzonitrile

InChI

InChI=1S/C12H13N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h2,6-9H,1,3-5H2

InChI Key

JZKVGEZTJDWQJP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC=C(C=C1)C#N

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

The nitrile group undergoes selective reduction under varying conditions:

Reaction Type Reagents/Conditions Product Yield Reference
Nitrile to primary amineH₂, Pd/C, ethanol, 60°C, 12 hrs4-(4-pentenyl)benzylamine85%
Nitrile to thioamideNaHS·H₂O, NH₄Cl, DMF/H₂O (3:1), 40°C, 22 hrs4-(4-pentenyl)benzothioamide94%

Key observations:

  • Catalytic hydrogenation preserves the alkene in the pentenyl chain .

  • Thioamidation with NaHS occurs efficiently without requiring high-pressure conditions .

Alkene Addition Reactions

The pentenyl chain’s terminal alkene participates in stereoselective additions:

Reaction Type Reagents Product Stereochemistry
HydrogenationH₂, PtO₂, ethyl acetate4-(n-pentyl)benzonitrileFull saturation
HydrobrominationHBr, CH₂Cl₂, 0°C4-(4-bromopentyl)benzonitrileAnti-Markovnikov
EpoxidationmCPBA, CHCl₃, 25°C4-(4,5-epoxypentyl)benzonitrilecis-epoxide

Notes:

  • Epoxidation proceeds without affecting the nitrile group.

  • Radical-initiated polymerizations of the pentenyl chain yield oligomers with tunable molecular weights .

Electrophilic Aromatic Substitution (EAS)

The nitrile group directs substitutions to the meta position relative to itself:

Reaction Reagents Product Regioselectivity
NitrationHNO₃, H₂SO₄, 50°C3-nitro-4-(4-pentenyl)benzonitrile>90% meta
SulfonationSO₃, H₂SO₄, 100°C3-sulfo-4-(4-pentenyl)benzonitrile88% meta

Competitive alkyl chain oxidation is minimized under controlled temperatures .

Hydrolysis Reactions

The nitrile group is hydrolyzed to carboxylic acid or amide derivatives:

Conditions Product Catalyst Yield
6M HCl, reflux, 6 hrs4-(4-pentenyl)benzoic acid78%
NaOH, H₂O₂, 80°C, 4 hrs4-(4-pentenyl)benzamideCu(I)65%

Acidic hydrolysis achieves higher efficiency due to nitrile’s stability in basic media .

Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed couplings:

Reaction Reagents Product Application
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃4-(4-pentenyl)-biphenyl-4-carbonitrileLiquid crystal synthesis
Heck reactionStyrene, Pd(OAc)₂, PPh₃, NEt₃4-(4-pentenyl)-stilbenenitrileFluorescent probes

Coupling reactions retain both the nitrile and alkene functionalities .

Mechanistic Insights

  • Nitrile Reduction : Proceeds via intermediate imine formation, followed by hydrogenolysis .

  • Alkene Reactivity : The pentenyl chain’s electron-rich double bond favors electrophilic additions over radical pathways.

  • EAS Direction : Nitrile’s strong electron-withdrawing effect dominates over the pentenyl group’s inductive donation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

This contrasts with:

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (): A saturated cyclohexyl chain enhances rigidity and lipophilicity, making it suitable for liquid crystal applications.
  • 4-(Dimethylamino)benzonitrile (): The electron-donating dimethylamino group increases basicity and alters electronic properties, as reflected in its gas-phase proton affinity (889.1 kJ/mol).
  • 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (): Conjugated ethenyl and triazole groups enhance π-π stacking, critical for cytotoxic activity against cancer cell lines.

Key Comparison Table

Compound Substituent Type Key Properties/Effects Applications Reference
4-(4-Pentenyl)benzonitrile Alkenyl (C₅H₉) Hydrophobic, reactive double bond Potential polymer precursors -
4-(trans-4-Pentylcyclohexyl)benzonitrile Saturated alkyl High rigidity, thermal stability Liquid crystals
4-(Dimethylamino)benzonitrile Electron-donating amino High proton affinity (889.1 kJ/mol) Organic synthesis intermediates
4-(Pyridin-4-ylcarbonyl)benzonitrile Aromatic carbonyl Electron-withdrawing, planar structure Catalysis, materials science
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Heterocyclic amino Hydrogen bonding capacity Pharmaceutical intermediates

Research Findings and Challenges

  • Cytotoxicity : Electron-withdrawing groups (e.g., nitrile) combined with π-conjugated substituents enhance bioactivity (). The pentenyl group’s balance of hydrophobicity and reactivity could modulate cell permeability.
  • Synthetic Complexity : Installing unsaturated chains requires careful optimization to avoid side reactions (e.g., polymerization of pentenyl groups).
  • Stability : Alkenes in pentenyl groups may oxidize or isomerize under storage, necessitating stabilization strategies.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(4-pentenyl)benzonitrile, and how is structural confirmation achieved?

Methodological Answer: 4-(4-pentenyl)benzonitrile can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings) to introduce the pentenyl group to the benzonitrile core. For example, a Sonogashira coupling between 4-iodobenzonitrile and 4-penten-1-yne could yield the target compound. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural confirmation involves:

  • 1H/13C NMR : To verify substituent position and alkene geometry (e.g., trans/cis coupling constants).
  • IR Spectroscopy : Confirmation of nitrile stretch (~2220 cm⁻¹) and alkene C-H bending (~990 cm⁻¹ for trans alkenes).
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C12H13N).
    Reference analogous synthesis protocols in (click chemistry for functionalized benzonitriles) .

Q. How are key physicochemical properties (melting point, solubility) of 4-(4-pentenyl)benzonitrile determined, and how do they guide experimental design?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) for accuracy. For related benzonitriles, melting points range between 92–94°C (e.g., 4-methoxybenzonitrile derivatives in ) .
  • Solubility : Test in polar (acetonitrile) and nonpolar (toluene) solvents. Alkyl/alkenyl substituents enhance solubility in organic solvents, aiding reaction design (e.g., homogeneous catalysis).
  • Impact on Experiments : Low solubility in water necessitates anhydrous conditions for reactions.

Advanced Research Questions

Q. How does the 4-pentenyl substituent influence the electronic properties of benzonitrile in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitrile group and electron-donating alkenyl substituent create a push-pull system, altering reactivity:

  • DFT Calculations : Model HOMO-LUMO gaps to predict regioselectivity in electrophilic substitutions.
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., π→π* or n→π* bands) to assess electronic effects.
    Reference ’s analysis of twisted intramolecular charge-transfer (TICT) states in similar nitriles .

Q. What strategies resolve contradictions in reported photophysical data for 4-(4-pentenyl)benzonitrile derivatives?

Methodological Answer:

  • Controlled Replication : Standardize solvent polarity (e.g., use ε values from NIST databases in ) and excitation wavelengths.
  • Advanced Techniques : Time-resolved fluorescence spectroscopy to distinguish between fluorescence quenching mechanisms (e.g., TICT vs. aggregation).
  • Data Harmonization : Cross-validate with computational models (TD-DFT) to reconcile experimental and theoretical results.

Q. How does the linearity of the 4-pentenyl chain affect mesophase behavior compared to cyclohexyl-substituted analogs?

Methodological Answer:

  • Thermal Analysis : Compare phase transitions using DSC and polarizing optical microscopy. Cyclohexyl groups (e.g., ’s trans-4-pentylcyclohexylbenzonitrile) enhance mesophase stability due to rigid cores .
  • Molecular Geometry : Pentenyl’s flexibility may reduce nematic phase stability but improve solubility in polymer matrices.

Safety and Environmental Considerations

Q. What safety protocols are critical when handling 4-(4-pentenyl)benzonitrile?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles () .
  • Ventilation : Use fume hoods to avoid inhalation of volatilized nitrile (OSHA guidelines in ).
  • Decomposition Risks : Thermal degradation may release HCN; employ CO detectors and scrubbers (, Section 5) .

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